Inhibiteur du ZIKV K22

Vue d'ensemble

Description

Il a montré une efficacité significative contre une large gamme de coronavirus, notamment le syndrome respiratoire aigu sévère coronavirus (SRAS-CoV), le syndrome respiratoire du Moyen-Orient coronavirus (MERS-CoV) et le coronavirus humain 229E (HCoV-229E) . K22 inhibe la formation de vésicules à double membrane, une caractéristique de la réplication des coronavirus, et la synthèse de l'ARN viral .

Applications De Recherche Scientifique

K22 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.

Biology: Employed in cell culture studies to understand virus-host interactions and viral replication mechanisms.

Medicine: Investigated for its potential use in treating coronavirus infections, including SARS and MERS.

Industry: Utilized in the development of antiviral drugs and screening of compound libraries for potential antiviral activity

Mécanisme D'action

Target of Action

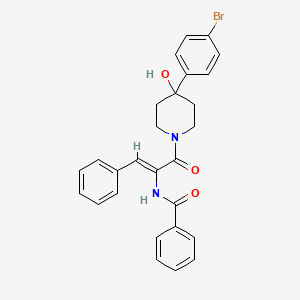

ZIKV inhibitor K22, also known as N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, primarily targets the membrane-bound viral RNA replication . This is a crucial step in the life cycle of the Zika virus (ZIKV), a member of the Flaviviridae family .

Mode of Action

K22 exerts its antiviral activity by interfering with the replication of the viral RNA . It does this by inhibiting the process of viral RNA replication that occurs in close association with reorganized intracellular host cell membrane compartments . This interaction results in a significant inhibition of ZIKV .

Biochemical Pathways

The action of K22 affects several biochemical pathways. One of the key pathways involves the ubiquitination and degradation of ZIKV nonstructural proteins NS1 and NS3 . This process is facilitated by the E3 ubiquitin ligases HRD1 and RNF126 . Additionally, K22’s action leads to the attenuation of the protease activity of NS3 in cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of K22 are not readily available, it is known that K22 effectively inhibits ZIKV with an IC50 of 2.1 μM . This suggests that K22 has a potent antiviral effect against ZIKV.

Result of Action

The result of K22’s action is a significant inhibition of ZIKV in a dose-dependent manner . By impairing a critical postentry step in the ZIKV life cycle, K22 inhibits the growth of ZIKV . This leads to a reduction in the expression of ZIKV proteins .

Action Environment

The efficacy and stability of K22 can be influenced by various environmental factors. For instance, the presence of other flaviviruses can affect the effectiveness of K22 . Moreover, the specific cellular environment, including the presence of certain host cell membrane compartments, can impact the action of K22 .

Analyse Biochimique

Biochemical Properties

ZIKV inhibitor K22 interacts with several enzymes and proteins within the host cell. It targets the replication of the viral RNA, which occurs in close association with reorganized intracellular host cell membrane compartments . This interaction disrupts the replication process, thereby exerting its antiviral effect .

Cellular Effects

ZIKV inhibitor K22 has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the replication of the viral RNA, which is a critical step in the viral life cycle . This disruption affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ZIKV inhibitor K22 involves binding interactions with biomolecules and changes in gene expression. It targets the membrane-bound viral RNA replication, thereby inhibiting the replication of the virus . This action likely involves binding interactions with the viral RNA or associated proteins, leading to the inhibition of enzyme activity necessary for viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ZIKV inhibitor K22 change over time. Time-of-addition experiments have revealed that K22 acts during a post-entry phase of the ZIKV life cycle . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

ZIKV inhibitor K22 is involved in the metabolic pathways of the host cell, particularly those associated with viral RNA replication

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, given its ability to target intracellular viral RNA replication .

Subcellular Localization

The subcellular localization of ZIKV inhibitor K22 is likely associated with the sites of viral RNA replication within the host cell . These sites are typically reorganized intracellular host cell membrane compartments

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de K22 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel. Les étapes clés comprennent:

Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une série de réactions de cyclisation.

Bromation : L'introduction de l'atome de brome est réalisée à l'aide d'agents bromants tels que la N-bromosuccinimide (NBS).

Hydroxylation : Le groupe hydroxyle est introduit par des réactions d'oxydation.

Réactions de couplage : Le produit final est obtenu en couplant le dérivé de la pipéridine avec la benzamide dans des conditions spécifiques.

Méthodes de production industrielle

La production industrielle de K22 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et les réacteurs automatisés sont utilisées pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions

K22 subit diverses réactions chimiques, notamment:

Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.

Réduction : Les groupes carbonyle peuvent être réduits en alcools.

Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés.

Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs courants.

Substitution : Des nucléophiles comme les amines ou les thiols sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de K22 avec des groupes fonctionnels modifiés, qui peuvent être explorés plus avant pour une activité antivirale accrue .

Applications de la recherche scientifique

K22 a un large éventail d'applications de recherche scientifique:

Chimie : Utilisé comme composé modèle pour étudier les mécanismes antiviraux et développer de nouveaux agents antiviraux.

Biologie : Utilisé dans des études de culture cellulaire pour comprendre les interactions virus-hôte et les mécanismes de réplication virale.

Médecine : Enquête sur son utilisation potentielle dans le traitement des infections à coronavirus, notamment le SRAS et le MERS.

Industrie : Utilisé dans le développement de médicaments antiviraux et le criblage de banques de composés pour une activité antivirale potentielle

Mécanisme d'action

K22 exerce ses effets antiviraux en ciblant la synthèse de l'ARN viral lié à la membrane. Il inhibe la formation de vésicules à double membrane (DMV), qui sont essentielles à la réplication des coronavirus. Les virus résistants à K22 contiennent des substitutions dans la protéine non structurale 6 (nsp6), un composant du complexe de réplication virale, indiquant que K22 cible spécifiquement cette protéine . Cette inhibition entraîne une réduction significative de la synthèse de l'ARN viral et des titres viraux .

Comparaison Avec Des Composés Similaires

K22 est unique en son genre pour son activité antivirale à large spectre contre divers coronavirus. Des composés similaires comprennent:

Remdesivir : Un autre agent antiviral qui cible la synthèse de l'ARN viral, mais par un mécanisme différent.

Favipiravir : Un médicament antiviral qui inhibe l'ARN polymérase dépendante de l'ARN.

Ribavirine : Un analogue nucléosidique qui interfère avec la synthèse de l'ARN viral.

K22 se démarque par son ciblage spécifique de la synthèse de l'ARN viral lié à la membrane et son efficacité contre une large gamme de coronavirus .

Propriétés

IUPAC Name |

N-[(Z)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,19,33H,15-18H2,(H,29,31)/b24-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBUSPXASRNJHI-CLCOLTQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

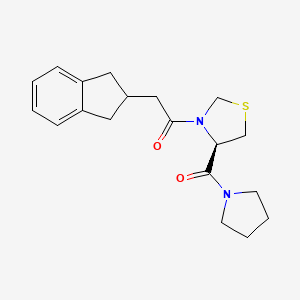

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

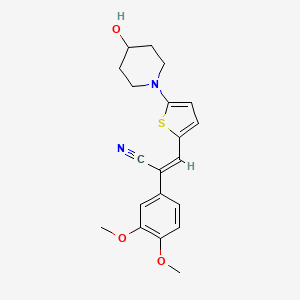

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

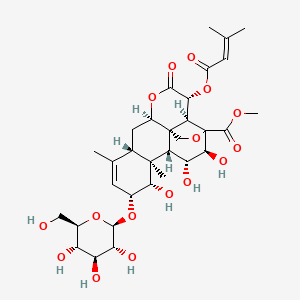

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)